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molecular formula C12H7ClFIN2O B8340451 6-Chloro-N-(3-fluoro-5-iodo-phenyl)-nicotinamide

6-Chloro-N-(3-fluoro-5-iodo-phenyl)-nicotinamide

Cat. No. B8340451
M. Wt: 376.55 g/mol
InChI Key: USYMOVNNEYPBEW-UHFFFAOYSA-N
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Patent
US08324385B2

Procedure details

6-Chloro-N-(3-fluoro-5-iodo-phenyl)-nicotinamide was prepared from 3-fluoro-5-iodo aniline and 6-chloronicotinoyl chloride following a procedure similar to the one described in the synthesis of 6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide, above. The product was isolated after suspension in small volume of CH2Cl2, filtration and then a wash with hexanes. HRMS m/z calcd for C12H7N2OClFI [M+H]+: 376.9349. Found: 376.9348
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([I:9])[CH:8]=1)[NH2:5].[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][N:12]=1.ClC1C=CC(C(NC2C=CC(I)=C(C)C=2)=O)=CN=1>>[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH:5][C:4]2[CH:6]=[C:7]([I:9])[CH:8]=[C:2]([F:1])[CH:3]=2)=[O:16])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Step Two
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)I)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated after suspension
FILTRATION
Type
FILTRATION
Details
in small volume of CH2Cl2, filtration
WASH
Type
WASH
Details
a wash with hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NC2=CC(=CC(=C2)I)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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